molecular formula C9H10BrNO2 B2398490 6-Bromo-3-cyclopropoxy-2-methoxypyridine CAS No. 1243344-95-7

6-Bromo-3-cyclopropoxy-2-methoxypyridine

Cat. No.: B2398490
CAS No.: 1243344-95-7
M. Wt: 244.088
InChI Key: AREJGASQYIGXTB-UHFFFAOYSA-N
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Description

6-Bromo-3-cyclopropoxy-2-methoxypyridine is a substituted pyridine derivative featuring a bromine atom at the 6-position, a cyclopropoxy group at the 3-position, and a methoxy group at the 2-position. This compound is structurally significant due to the unique steric and electronic effects imparted by the cyclopropoxy moiety, which differentiates it from simpler alkoxy-substituted pyridines.

Properties

IUPAC Name

6-bromo-3-cyclopropyloxy-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-12-9-7(13-6-2-3-6)4-5-8(10)11-9/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREJGASQYIGXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Br)OC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-cyclopropoxy-2-methoxypyridine typically involves the bromination of 3-cyclopropoxy-2-methoxypyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The process parameters, such as temperature, reaction time, and reagent concentrations, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-cyclopropoxy-2-methoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.

Major Products

    Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: Pyridine N-oxides are the major products.

    Reduction: Hydrogenated pyridine derivatives are formed.

Scientific Research Applications

6-Bromo-3-cyclopropoxy-2-methoxypyridine is utilized in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-3-cyclopropoxy-2-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropoxy group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The methoxy group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table highlights key structural differences between 6-Bromo-3-cyclopropoxy-2-methoxypyridine and similar compounds:

Compound Name Substituents (Positions) Functional Groups Molecular Weight (g/mol) Key Features Reference
This compound Br (6), cyclopropoxy (3), OMe (2) Bromo, cyclopropoxy, methoxy ~230 (estimated) High steric hindrance -
4-Bromo-2-methoxy-6-methylpyridine Br (4), OMe (2), Me (6) Bromo, methoxy, methyl 202.04 Reduced steric bulk
3-Bromo-6-chloro-2-methoxypyridine Br (3), Cl (6), OMe (2) Bromo, chloro, methoxy 236.47 Dual halogen reactivity
5-Bromo-2-(2-ethoxyethoxy)-3-methoxypyridine Br (5), OCH2CH2OEt (2), OMe (3) Bromo, ethoxyethoxy, methoxy ~288 (estimated) Enhanced solubility in polar solvents
2-Bromo-3-methoxy-6-(methoxymethyl)pyridine Br (2), OMe (3), CH2OMe (6) Bromo, methoxy, methoxymethyl 246.10 Increased hydrophilicity

Electronic and Steric Effects

  • Cyclopropoxy vs. Methoxy/Alkoxy Groups : The cyclopropoxy group in the target compound introduces significant steric hindrance and electron-donating effects compared to linear alkoxy groups (e.g., methoxy, ethoxyethoxy). This can influence reaction kinetics in cross-coupling reactions (e.g., Suzuki-Miyaura) by slowing down transmetalation steps .
  • Halogen Position : Bromine at the 6-position (meta to methoxy) may direct electrophilic substitution differently compared to bromine at the 2- or 4-positions (e.g., 2-Bromo-3-methylpyridine in ).

Research Implications

The unique combination of bromine, cyclopropoxy, and methoxy groups positions this compound as a candidate for:

  • Medicinal Chemistry : Cyclopropane rings are common in drugs (e.g., antiretrovirals) for metabolic stability.
  • Materials Science : Bulky substituents may enhance thermal stability in polymer precursors.

Further studies should explore its crystallography (using SHELX software ) and synthetic pathways (e.g., cyclopropoxylation via Mitsunobu reaction).

Biological Activity

6-Bromo-3-cyclopropoxy-2-methoxypyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features. The presence of a bromine atom, a cyclopropoxy group, and a methoxy group on the pyridine ring contributes to its potential biological activity. This article aims to explore the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C_10H_10BrN_O, with a molecular weight of approximately 241.1 g/mol. The distinctive arrangement of functional groups influences its reactivity and interaction with biological targets.

The biological activity of this compound may be attributed to its ability to interact with various enzymes and receptors:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which can alter metabolic pathways.
  • Receptor Modulation : The structural components allow for potential binding to receptors, influencing signaling pathways critical for various physiological processes.

Research indicates that compounds with similar structures often exhibit significant pharmacological properties, suggesting that this compound could have therapeutic applications.

Biological Activity Overview

The compound has been evaluated for several biological activities:

  • Antioxidant Activity : Compounds containing cyclopropane structures have shown good antioxidant potential in vitro .
  • Cytotoxicity : Preliminary studies indicate cytotoxic effects against various cancer cell lines, including RKO and HeLa cells, with IC50 values ranging from 49.79 µM to 113.70 µM .
  • Leishmanicidal Activity : Similar compounds have demonstrated significant leishmanicidal activity, suggesting potential applications in treating leishmaniasis .

Comparative Analysis of Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique biological activity of this compound.

Compound NameStructural FeaturesBiological Activity
2-Bromo-6-methoxypyridineLacks cyclopropoxy groupDifferent reactivity; potential enzyme interactions
3-Bromo-2-methoxypyridineDifferent positioning of methoxy groupAlters reactivity profile; potential receptor binding
This compoundCyclopropoxy group positioned differentlyUnique interactions; potential therapeutic applications
2-Bromo-3-(6-bromopyridin-2-yloxy)pyridineAdditional brominated moietyPotentially different biological activity

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Anticancer Studies : Research on bis(spiro pyrazolone)cyclopropanes showed significant cytotoxicity against human cancer cell lines, indicating that modifications in cyclopropane structures can enhance biological efficacy .
  • Enzyme Interaction Studies : Investigations into enzyme interactions have highlighted the importance of structural features in modulating activity, suggesting that the cyclopropoxy and methoxy groups may play crucial roles in binding affinity and specificity.
  • Therapeutic Potential : The unique combination of functional groups in similar pyridine derivatives has led to their exploration as drug candidates for various diseases, including cancer and infectious diseases .

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